2,5-Dibromo-3-fluoropyridine-4-carbaldehyde
Overview
Description
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is a halogenated pyridine derivative characterized by the presence of bromine and fluorine atoms on the pyridine ring, along with a formyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dibromo-3-fluoropyridine-4-carbaldehyde typically involves halogenation reactions starting from pyridine derivatives. One common method is the selective halogenation of 3-fluoropyridine followed by formylation at the 4-position. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure the efficient and consistent production of the compound while maintaining high purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3-fluoropyridine-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can produce amines or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted pyridines or other derivatives.
Scientific Research Applications
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic compounds. Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions. Medicine: The compound is explored for its potential pharmacological properties, including its use as a precursor in drug synthesis. Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,5-dibromo-3-fluoropyridine-4-carbaldehyde exerts its effects depends on its specific application. In biological studies, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
2,5-Dibromo-3-fluoropyridine-4-carbaldehyde is compared to other similar halogenated pyridines, such as 3,5-dibromo-2-fluoropyridine-4-carbaldehyde. While both compounds share structural similarities, the position of the halogen atoms and the formyl group can lead to differences in reactivity and biological activity. These differences highlight the uniqueness of this compound in various applications.
List of Similar Compounds
3,5-Dibromo-2-fluoropyridine-4-carbaldehyde
2,6-Dibromo-3-fluoropyridine-4-carbaldehyde
2,5-Dibromo-3-chloropyridine-4-carbaldehyde
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,5-dibromo-3-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSJENVJEVCNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)F)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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